3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine
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Overview
Description
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a nitrogen-containing heterocyclic compound It features a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridine core
Mechanism of Action
The compound also contains a trifluoromethyl group. Compounds with trifluoromethyl groups are often used in the pharmaceutical and agrochemical industries. The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-amino-5-(trifluoromethyl)pyridine with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of pyrazolo[3,4-b]pyridine oxides.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyrazolo[3,4-b]pyridine compounds.
Scientific Research Applications
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic properties
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Another nitrogen-containing heterocycle with similar structural features.
5-(Trifluoromethyl)pyridin-3-amine: A related compound with a trifluoromethyl group attached to a pyridine ring
Uniqueness
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine is unique due to its specific arrangement of nitrogen atoms and the trifluoromethyl group. This configuration imparts distinct electronic properties and reactivity, making it valuable for specialized applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)5-4-1-3(11)2-12-6(4)14-13-5/h1-2H,11H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXLEXVXOIBPFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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